Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione
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Overview
Description
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione can be achieved through several methods. One common approach involves the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide . Another method includes the reaction of sodium (2-oxocyclopentylidene)methanolate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or refluxing.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit topoisomerase I and II.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets, such as DNA and proteins, makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione include:
- 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
- Cyclopenta[d]thieno[2,3-b]pyridine derivatives
- 1H-Cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific fused ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,4a,5,6,7,7a-hexahydrocyclopenta[b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h5-6H,1-4H2,(H,9,11) |
InChI Key |
DLFCWBMKFIYVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)NC(=O)CC2=O |
Origin of Product |
United States |
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